4-Methyl-2-(pyrrolidin-1-yl)benzonitrile
Overview
Description
4-Methyl-2-(pyrrolidin-1-yl)benzonitrile is a chemical compound characterized by a benzene ring substituted with a methyl group and a pyrrolidinyl group, along with a nitrile functional group
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been reported to interact with various targets, including androgen receptors .
Mode of Action
Based on its structural similarity to other pyrrolidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
The pyrrolidine ring in its structure may contribute to its pharmacokinetic properties, including its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile . These factors may include pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile typically involves the reaction of 4-methylbenzonitrile with pyrrolidine under specific conditions. The reaction can be carried out using a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and pressure are optimized to maximize the efficiency of the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The pyrrolidinyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Methyl-2-(pyrrolidin-1-yl)benzoic acid.
Reduction: 4-Methyl-2-(pyrrolidin-1-yl)benzylamine.
Substitution: Brominated derivatives of the pyrrolidinyl group.
Scientific Research Applications
4-Methyl-2-(pyrrolidin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used to study the effects of pyrrolidine derivatives on biological systems.
Medicine: It has potential as a lead compound in drug discovery, particularly for neurological and cardiovascular conditions.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Methyl-2-(pyrrolidin-1-yl)benzonitrile is similar to other compounds containing the pyrrolidine ring, such as:
Pyrrolidine: A versatile scaffold used in drug discovery.
Alpha-PiHP: A synthetic cathinone with psychostimulant effects.
Indole derivatives: Compounds with various biological activities.
Properties
IUPAC Name |
4-methyl-2-pyrrolidin-1-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10-4-5-11(9-13)12(8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEASDUINZLIENX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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